molecular formula C12H13N3O2 B2754098 6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 702669-68-9

6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2754098
CAS No.: 702669-68-9
M. Wt: 231.255
InChI Key: XUPKASLYLOXEFB-UHFFFAOYSA-N
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Description

6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid ( 702669-68-9) is a high-purity chemical compound with a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol . This molecule features a pyrazolopyrimidine core scaffold, a privileged structure in medicinal chemistry known for its versatility in drug discovery efforts. The presence of the allyl group at the 6-position and a carboxylic acid moiety at the 3-position provides distinct synthetic handles for further chemical modification, making this compound a valuable building block for the development of novel bioactive molecules and pharmaceutical intermediates . The compound is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this material with appropriate precautions and to consult the supplied safety data sheet (SDS) for detailed hazard and handling information. For specific storage conditions to ensure long-term stability, please refer to the product documentation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-4-5-9-7(2)14-11-10(12(16)17)6-13-15(11)8(9)3/h4,6H,1,5H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPKASLYLOXEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with Allyl-Substituted Enones

The most widely reported method involves cyclocondensation reactions between 5-aminopyrazoles and allyl-containing 1,3-diketones or enones. This approach leverages the nucleophilic nature of 5-aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine core.

Procedure :

  • Starting Materials :
    • 5-Amino-1H-pyrazole-3-carboxylic acid ethyl ester (or methyl ester) as the pyrazole precursor.
    • Allyl-substituted enones (e.g., 3-allylpentane-2,4-dione) to introduce the allyl and methyl groups at positions 6 and 5/7, respectively.
  • Reaction Conditions :

    • Reflux in aqueous acetic acid with piperidine acetate as a catalyst.
    • Temperature: 80–100°C for 4–6 hours.
  • Post-Reaction Modifications :

    • Hydrolysis of the ester group at position 3 using NaOH or KOH in ethanol/water to yield the carboxylic acid.

Example :
Reaction of 5-amino-1-phenyl-3-ethoxycarbonylpyrazole with 3-allylpentane-2,4-dione under reflux yielded 6-allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester, which was hydrolyzed to the final product (yield: 72–78%).

Alkylation of Halogenated Pyrazolopyrimidine Intermediates

This method introduces the allyl group via nucleophilic substitution on a pre-formed pyrazolopyrimidine core containing a halogen at position 6.

Procedure :

  • Core Synthesis :
    • Prepare 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester via cyclocondensation of 5-aminopyrazole-3-carboxylate with 3-chloropentane-2,4-dione.
  • Allylation :

    • React the chlorinated intermediate with allyl magnesium bromide (Grignard reagent) in THF at 0–25°C.
    • Alternative: Use allyltrimethylsilane with a Lewis acid catalyst (e.g., BF₃·Et₂O).
  • Ester Hydrolysis :

    • Treat with 2M NaOH in ethanol/water (1:1) at 60°C for 2 hours.

Example :
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester reacted with allyl magnesium bromide to afford the allylated ester, which was hydrolyzed to the target compound (yield: 65–70%).

One-Pot Synthesis Using Vilsmeier-Haack Reagents

A streamlined one-pot approach utilizes Vilsmeier-Haack formylation followed by cyclization.

Procedure :

  • Formylation :
    • Treat 5-aminopyrazole-3-carboxylate with PBr₃ in DMF to generate a formamidine intermediate.
  • Cyclization :

    • Add hexamethyldisilazane (HMDS) to induce cyclization, forming the pyrazolopyrimidine core.
    • Introduce the allyl group via in situ alkylation using allyl bromide.
  • Hydrolysis :

    • Acidic hydrolysis (HCl/H₂O) converts the ester to the carboxylic acid.

Example :
5-Amino-3-ethoxycarbonylpyrazole reacted with PBr₃/DMF and HMDS, followed by allylation and hydrolysis, yielded the target compound (yield: 68%).

Comparative Analysis of Methods

Method Key Reactants Conditions Yield Advantages
Cyclocondensation 5-Aminopyrazole, allyl-enones Reflux, aqueous AcOH 72–78% High regioselectivity
Alkylation Halogenated core, allyl Grignard THF, 0–25°C 65–70% Flexible late-stage modification
One-Pot Vilsmeier-Haack 5-Aminopyrazole, PBr₃, HMDS, allyl bromide DMF, 60–80°C 68% Rapid, fewer purification steps

Key Challenges and Optimizations

  • Regioselectivity : Ensuring the allyl group incorporates at position 6 requires precise control of steric and electronic factors during cyclocondensation.
  • Ester Hydrolysis : Over-hydrolysis can degrade the core; optimized conditions (e.g., 2M NaOH, 60°C) minimize side reactions.
  • Catalyst Selection : Piperidine acetate outperforms other bases in cyclocondensation, reducing reaction time by 30%.

Recent Advances

  • Microwave-Assisted Synthesis : Reduced reaction times from 6 hours to 45 minutes while maintaining yields >70%.
  • Flow Chemistry : Continuous flow systems improved scalability for industrial production, achieving 85% yield in pilot studies.

Chemical Reactions Analysis

Types of Reactions

6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the allyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine, chlorine) or alkylating agents (e.g., methyl iodide) under acidic or basic conditions.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Saturated pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Inhibition of Enzymatic Activity

One of the primary applications of 6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is its role as an inhibitor of various enzymes. Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class can inhibit stearoyl-CoA desaturase (SCD), an enzyme involved in lipid metabolism. Inhibition of SCD has implications for treating metabolic disorders such as obesity and type 2 diabetes .

Anticancer Properties

Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds targeting the phosphoinositide 3-kinase (PI3K)/Akt pathway have shown promise in reducing tumor growth in preclinical models .

Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate oxidative stress and inflammation could be beneficial in preserving neuronal function and viability .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The modulation of nuclear factor kappa B (NF-kB) signaling has been a focal point in these studies .

Case Study 1: Inhibition of Stearoyl-CoA Desaturase

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated a significant inhibitory effect on SCD activity, leading to reduced lipid accumulation in cellular models of obesity .

Case Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, researchers evaluated the anticancer efficacy of several pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups .

Case Study 3: Neuroprotection

A recent publication in Neuroscience Letters examined the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings revealed that pretreatment with this compound significantly reduced cell death and preserved mitochondrial function under stress conditions .

Mechanism of Action

The mechanism of action of 6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the binding affinity of the compound. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other critical cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and coordination properties depending on substituent patterns. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications
6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (702669-68-9) 6-Allyl, 5,7-dimethyl, 3-COOH C₁₂H₁₃N₃O₂ 231.25 Forms Mn(II)/Ni(II) complexes; potential ligand for catalysis ; allyl enables functionalization .
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1394003-86-1) 5,7-Dimethyl, 3-COOH C₉H₉N₃O₂ 191.19 Synthesized via NaOH-mediated hydrolysis; lacks allyl group, reducing steric bulk .
3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (499190-16-8) 3-Cl, 5,7-dimethyl, 2-COOH C₉H₈ClN₃O₂ 225.63 Chloro substituent increases acidity; altered coordination geometry due to Cl .
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (774183-58-3) 6-Acetyl, 7-methyl, 3-COOH C₁₁H₁₁N₃O₃ 233.22 Acetyl group enhances electron-withdrawing effects, influencing redox properties .
7-Difluoromethyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (C₈H₅F₂N₃O₂) 7-CF₂H, 5-methyl, 3-COOH C₈H₅F₂N₃O₂ 213.14 Fluorine improves metabolic stability; low water solubility .

Key Comparative Insights:

Substituent Effects on Coordination Chemistry: The allyl group in 702669-68-9 provides steric bulk and π-electron density, favoring bidentate (N,O) coordination in metal complexes, as seen in Mn(II) and Ni(II) structures . In contrast, the acetyl group in 774183-58-3 may shift electron density away from the ring, altering binding affinities . The chloro substituent in 499190-16-8 increases the carboxylic acid’s acidity (pKa ~2.5 vs. ~3.8 for non-halogenated analogs), enhancing its ability to deprotonate and coordinate with metals .

Biological Activity :

  • Derivatives like 702669-68-9 and 1394003-86-1 are explored as kinase inhibitors due to their rigid scaffolds . The allyl group in 702669-68-9 may enhance hydrophobic interactions with target proteins compared to smaller substituents.
  • Fluorinated analogs (e.g., C₈H₅F₂N₃O₂ ) exhibit improved pharmacokinetic profiles, with the difluoromethyl group resisting oxidative metabolism .

Synthetic Accessibility :

  • 702669-68-9 requires allylation steps, increasing synthetic complexity compared to 1394003-86-1 , which is synthesized via direct hydrolysis .
  • Halogenated derivatives (e.g., 499190-16-8 ) necessitate halogenation reagents like PCl₅ or SOCl₂, posing safety challenges .

Commercial Availability: 702669-68-9 is supplied by multiple vendors (e.g., CymitQuimica, LabBot) but is intermittently out of stock .

Biological Activity

6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4O2C_9H_{10}N_4O_2, with a molecular weight of approximately 190.20 g/mol. The compound features a pyrazolo-pyrimidine core structure that contributes to its biological activity.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

1. Antitumor Activity

Research indicates that pyrazole derivatives can inhibit various cancer cell lines. In particular:

  • Mechanism : The compound has been shown to inhibit key signaling pathways involved in cancer progression, including BRAF(V600E) and EGFR pathways .
  • Efficacy : In vitro studies demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with enhanced effects when combined with conventional chemotherapy agents like doxorubicin .

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented:

  • Inhibition of Inflammatory Mediators : The compound has been found to reduce the production of pro-inflammatory cytokines in various models .
  • Clinical Relevance : Its ability to modulate inflammatory responses suggests potential uses in treating conditions such as arthritis and other inflammatory diseases.

3. Antimicrobial Activity

Several studies have reported the antimicrobial effects of pyrazole derivatives:

  • Broad Spectrum : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria .
  • Mechanism : It is believed that the pyrazole ring system interferes with bacterial metabolic processes, although specific mechanisms remain under investigation.

Case Studies

Case Study 1: Antitumor Efficacy
In a study assessing the efficacy of various pyrazole compounds on breast cancer cell lines, this compound exhibited significant cytotoxicity. The combination with doxorubicin showed a synergistic effect, enhancing apoptosis in cancer cells compared to single-agent treatments.

Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of this compound revealed that it significantly reduced inflammation markers in a murine model of arthritis. The results indicated a decrease in IL-6 and TNF-alpha levels post-treatment.

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Mechanism Model/Study Type Efficacy
AntitumorInhibition of BRAF and EGFRIn vitro (MCF-7, MDA-MB-231)Significant cytotoxicity
Anti-inflammatoryReduction of cytokinesMurine modelDecreased IL-6 and TNF-alpha
AntimicrobialDisruption of bacterial metabolismVarious microbial strainsEffective against multiple strains

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